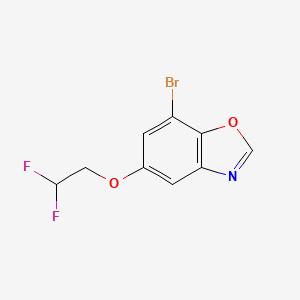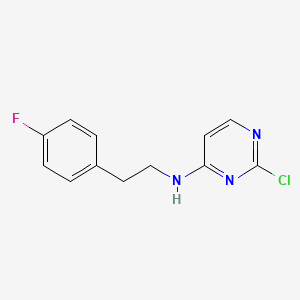![molecular formula C23H25NO5 B13435288 (Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate](/img/structure/B13435288.png)
(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate is a chemical compound that belongs to the class of dibenzo[b,e]oxepin derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate can be achieved through various synthetic routes. One common method involves the palladium-catalyzed cascade reaction of etherification and C–C coupling cyclization of α-bromoacetophenones with phenols . Another method utilizes iron(II) promoted direct intramolecular ortho-acylation from readily available 2-(phenoxymethyl)benzoic acids . These methods offer high yields and regioselectivity under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high efficiency and cost-effectiveness, ensuring the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, iron(II) chloride, and various organic solvents. Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various oxepin derivatives, which have been studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate has been extensively studied for its scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various dibenzo[b,e]oxepin derivatives.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic applications, including as a p38 MAP kinase inhibitor.
Industry: Utilized in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of (Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit p38 MAP kinase, a key enzyme involved in inflammatory responses . This inhibition leads to the suppression of cytokine production and other inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.
Properties
Molecular Formula |
C23H25NO5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H21NO.C4H4O4/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;5-3(6)1-2-4(7)8/h3-6,8-12H,7,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b17-11-;2-1- |
InChI Key |
DJGDNODXKWECBD-QXGSISKLSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate](/img/structure/B13435208.png)
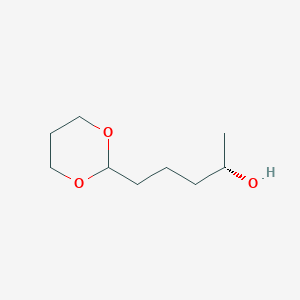
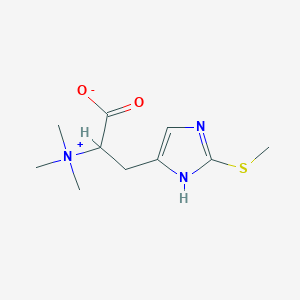

![2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)](/img/structure/B13435220.png)
![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)

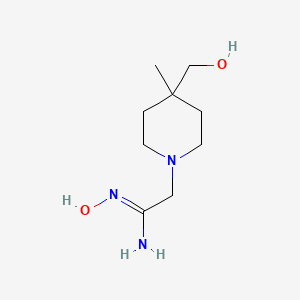
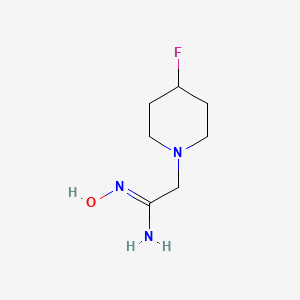
![[1,2'-Binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13435271.png)
![[1-(Propan-2-yl)cyclopentyl]methanamine](/img/structure/B13435273.png)
